molecular formula C22H22N2O8 B3138695 Anhydrooxytetracycline CAS No. 4660-26-8

Anhydrooxytetracycline

Cat. No.: B3138695
CAS No.: 4660-26-8
M. Wt: 442.4 g/mol
InChI Key: NTNBLKOKJNSQQA-XCLVFQIOSA-N
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Description

Anhydrooxytetracycline is a derivative of oxytetracycline, which belongs to the tetracycline class of antibiotics. Tetracyclines are known for their broad-spectrum antibacterial activity and are used to treat various bacterial infections. This compound is formed by the dehydration of oxytetracycline under acidic conditions . Unlike oxytetracycline, this compound exhibits no antibiotic activity and is primarily used in research settings .

Mechanism of Action

Target of Action

Anhydrooxytetracycline, also known as Dehydrotetracycline, primarily targets the 30S ribosomal subunit of bacteria . This subunit plays a crucial role in protein synthesis, which is essential for bacterial growth and survival .

Mode of Action

This compound inhibits bacterial growth by inhibiting translation , a process vital for protein synthesis . It achieves this by binding to the 30S ribosomal subunit, preventing the amino-acyl tRNA from binding to the A site of the ribosome . This binding is reversible, meaning it can attach and detach from the ribosome .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the protein synthesis pathway . By inhibiting translation, this compound disrupts this pathway, leading to a halt in protein production. This disruption affects the downstream effects of protein synthesis, including cell growth and replication .

Pharmacokinetics

This compound belongs to the first group of tetracyclines, characterized by poor absorption after food . This characteristic impacts the drug’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, potentially affecting its bioavailability .

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth . By preventing protein synthesis, the bacteria cannot grow, multiply, or increase in numbers . Therefore, this compound effectively stops the spread of the infection, allowing the immune system to kill the remaining bacteria or causing them to eventually die .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its presence in the environment, often due to anthropogenic input such as wastewater discharge and manure disposal, can lead to significant persistence in the aquatic environment . This persistence can affect the drug’s action, efficacy, and stability . Furthermore, the presence of antibiotics in the environment can promote the development of antibiotic-resistant microorganisms, posing a potential risk to human health .

Biochemical Analysis

Biochemical Properties

Anhydrooxytetracycline, like other tetracyclines, exhibits its biochemical properties by interacting with various enzymes, proteins, and other biomolecules. Its primary mechanism of action involves binding to the 30S subunit of the bacterial ribosome, thereby inhibiting protein synthesis . This interaction is crucial for its antibacterial activity.

Cellular Effects

The cellular effects of this compound are primarily related to its inhibition of protein synthesis. By binding to the 30S ribosomal subunit, this compound prevents the addition of new amino acids to the growing peptide chain . This disrupts normal cellular processes, including cell signaling pathways, gene expression, and cellular metabolism, leading to the inhibition of bacterial growth .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the 30S ribosomal subunit of bacteria, which prevents the attachment of tRNA to the ribosome and thus inhibits protein synthesis . This binding interaction is crucial for the antibiotic’s effectiveness. This compound may also interact with other biomolecules, leading to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

Like other tetracyclines, this compound is likely to exhibit changes in its effects over time, including potential degradation and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound in animal models are likely to vary with dosage, as is the case with other antibiotics . High doses may lead to toxic or adverse effects, while lower doses may exhibit threshold effects. Specific studies on this compound dosage effects in animal models are currently lacking.

Metabolic Pathways

Like other tetracyclines, it is likely to be involved in various metabolic processes, potentially interacting with various enzymes or cofactors .

Transport and Distribution

This compound, like other tetracyclines, is likely to be transported and distributed within cells and tissues via various mechanisms . These could include interactions with transporters or binding proteins, as well as effects on its localization or accumulation .

Subcellular Localization

Given its mechanism of action, it is likely to be found in the vicinity of the ribosomes where protein synthesis occurs

Preparation Methods

Synthetic Routes and Reaction Conditions

Anhydrooxytetracycline is synthesized from oxytetracycline through a dehydration reaction. This reaction typically occurs under acidic conditions, where oxytetracycline loses a molecule of water to form this compound . The reaction can be represented as follows:

OxytetracyclineacidThis compound+H2O\text{Oxytetracycline} \xrightarrow{\text{acid}} \text{this compound} + \text{H}_2\text{O} Oxytetracyclineacid​this compound+H2​O

Industrial Production Methods

Industrial production of this compound involves the controlled dehydration of oxytetracycline. The process requires precise control of reaction conditions, including temperature, pH, and reaction time, to ensure the complete conversion of oxytetracycline to this compound without forming unwanted by-products .

Chemical Reactions Analysis

Types of Reactions

Anhydrooxytetracycline undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its oxidation by anhydrotetracycline monooxygenase, which converts this compound to 12-dehydrotetracycline .

Common Reagents and Conditions

Major Products

    Oxidation: 12-dehydrotetracycline.

    Reduction: Reduced derivatives of this compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Anhydrooxytetracycline

This compound is unique among tetracycline derivatives due to its lack of antibiotic activity. This makes it particularly useful in research settings where antibiotic activity is undesirable, such as in tetracycline-controlled gene expression systems . Additionally, its structural differences from other tetracyclines provide valuable insights into the structure-activity relationships of this class of compounds.

Properties

IUPAC Name

(4S,4aR,5R,12aR)-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5-dihydro-4H-tetracene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O8/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29/h4-6,14-15,17,25-27,30,32H,1-3H3,(H2,23,31)/t14-,15+,17+,22+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTNBLKOKJNSQQA-XCLVFQIOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC=C(C2=C(C3=C1C(C4C(C(=O)C(=C(C4(C3=O)O)O)C(=O)N)N(C)C)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C=CC=C(C2=C(C3=C1[C@@H]([C@H]4[C@@H](C(=O)C(=C([C@]4(C3=O)O)O)C(=O)N)N(C)C)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601314331
Record name Anhydrooxytetracycline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601314331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4660-26-8
Record name Anhydrooxytetracycline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004660268
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anhydrooxytetracycline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601314331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ANHYDROOXYTETRACYCLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NZ8VEY2EFW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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